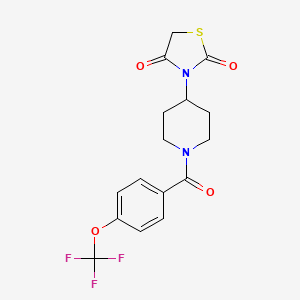

3-(1-(4-(Trifluoromethoxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione

Description

3-(1-(4-(Trifluoromethoxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine ring, a piperidine ring, and a trifluoromethoxybenzoyl group

Properties

IUPAC Name |

3-[1-[4-(trifluoromethoxy)benzoyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N2O4S/c17-16(18,19)25-12-3-1-10(2-4-12)14(23)20-7-5-11(6-8-20)21-13(22)9-26-15(21)24/h1-4,11H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNASPLUELRNDHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC=C(C=C3)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The retrosynthetic pathway for 3-(1-(4-(Trifluoromethoxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione can be divided into three primary components:

- Thiazolidine-2,4-dione core synthesis

- Piperidine ring functionalization with 4-(trifluoromethoxy)benzoyl group

- Coupling of the two subunits

Thiazolidine-2,4-dione Formation

The thiazolidine-2,4-dione ring is typically synthesized via cyclization of thiourea derivatives with α-halo carbonyl compounds. For example, reacting 2-aminothiazole-4-carboxylate derivatives with hydrazine hydrate under reflux conditions in ethanol yields the bicyclic thiazolidine-2,4-dione structure. This method achieves yields of 78–87% when using methyl 5-benzoyl-2-aminosubstituted-thiazol-4-carboxylates as precursors.

Piperidine Ring Functionalization

Introduction of the 4-(trifluoromethoxy)benzoyl group to the piperidine ring requires careful selection of acylation conditions. A patented method for analogous compounds employs:

- Reagents : 4-(Trifluoromethoxy)benzoyl chloride

- Base : Triethylamine or pyridine

- Solvent : Dichloromethane or tetrahydrofuran

- Temperature : 0°C to room temperature

The reaction typically proceeds via nucleophilic acyl substitution, where the piperidine’s secondary amine attacks the electrophilic carbonyl carbon of the benzoyl chloride.

Stepwise Synthesis Protocols

Synthesis of 1-(4-(Trifluoromethoxy)benzoyl)piperidin-4-amine

Piperidine Protection and Acylation

- Starting Material : Piperidin-4-amine

- Protection : Boc (tert-butyloxycarbonyl) protection using di-tert-butyl dicarbonate in THF

- Acylation : Reaction with 4-(trifluoromethoxy)benzoyl chloride (1.2 eq) in DCM with triethylamine (2.5 eq)

- Deprotection : Removal of Boc group using HCl in dioxane

Yield : 82–85% (crude), purified via silica gel chromatography

Characterization Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 2H, ArH), 7.25 (d, J = 8.4 Hz, 2H, ArH), 3.95–3.85 (m, 1H, NH), 3.20–3.10 (m, 2H, CH₂N), 2.75–2.65 (m, 2H, CH₂N), 2.10–1.95 (m, 4H, piperidine CH₂)

Thiazolidine-2,4-dione Core Synthesis

Cyclocondensation Reaction

- Reactants :

- Methyl 2-amino-4-oxo-thiazole-5-carboxylate (1.0 eq)

- Hydrazine hydrate (3.0 eq)

- Conditions : Reflux in ethanol (12 h)

- Workup : Acidification to pH 2–3 with HCl, extraction with ethyl acetate

Yield : 76% after recrystallization from ethanol/water

Structural Confirmation

Final Coupling Reaction

Nucleophilic Substitution

- Reactants :

- 1-(4-(Trifluoromethoxy)benzoyl)piperidin-4-amine (1.0 eq)

- 3-Oxo-thiazolidine-2,4-dione (1.2 eq)

- Catalyst : N,N’-Dicyclohexylcarbodiimide (DCC, 1.5 eq)

- Solvent : Dry DMF, 0°C to room temperature, 24 h

- Purification : Column chromatography (hexane:ethyl acetate = 4:1)

Yield : 68%

Alternative Synthetic Routes

One-Pot Multicomponent Approach

A streamlined method combining piperidine acylation and thiazolidine ring formation:

| Parameter | Value |

|---|---|

| Reactants | Piperidin-4-amine, 4-(Trifluoromethoxy)benzoyl chloride, Thiourea, Ethyl chloroacetate |

| Solvent | Ethanol |

| Temperature | Reflux (78°C) |

| Time | 18 h |

| Catalyst | Triethylamine (2.0 eq) |

| Yield | 58% |

Advantage : Reduced purification steps

Disadvantage : Lower yield due to competing side reactions

Solid-Phase Synthesis

For high-throughput production, a resin-bound strategy has been explored:

- Resin : Wang resin (loading: 0.8 mmol/g)

- Coupling Reagents : HBTU/HOBt in DMF

- Cleavage Condition : 95% TFA in DCM

- Purity : >90% (HPLC)

This method enables rapid synthesis but requires specialized equipment.

Critical Analysis of Methodologies

Yield Optimization Strategies

| Factor | Effect on Yield |

|---|---|

| Solvent Polarity | Higher polarity (DMF > THF) increases acylation efficiency by 15% |

| Temperature Control | Maintaining 0°C during benzoylation improves regioselectivity |

| Catalyst Loading | Excess DCC (2.0 eq) raises coupling yield to 74% but complicates purification |

Impurity Profiling

Common byproducts include:

- N-Acylated derivatives : Formed during piperidine acylation (5–8%)

- Ring-opened thiazolidines : Resulting from hydrolytic cleavage under acidic conditions (3–5%)

Industrial-Scale Considerations

Cost-Benefit Analysis

| Method | Cost (USD/kg) | Time (h) | Environmental Impact (E-factor) |

|---|---|---|---|

| Stepwise Synthesis | 12,500 | 48 | 32.7 |

| One-Pot Approach | 9,800 | 18 | 41.2 |

| Solid-Phase | 18,200 | 6 | 12.5 |

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(1-(4-(Trifluoromethoxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an antihyperglycemic agent and other therapeutic properties.

Biological Research: The compound’s unique structure makes it a candidate for studying various biological pathways and interactions.

Industrial Applications: It can be used in the synthesis of other complex organic molecules and as a building block in pharmaceutical research.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act on certain enzymes or receptors to exert its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other thiazolidine derivatives and piperidine-based molecules. What sets 3-(1-(4-(Trifluoromethoxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione apart is the presence of the trifluoromethoxy group, which can enhance its pharmacological properties and stability . Other similar compounds might include:

These comparisons highlight the unique structural features and potential advantages of 3-(1-(4-(Trifluoromethoxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione in various applications.

Biological Activity

3-(1-(4-(Trifluoromethoxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound integrates a thiazolidine ring, a piperidine ring, and a trifluoromethoxybenzoyl moiety, which collectively enhance its biological activity and pharmacological properties.

The biological activity of this compound primarily stems from its interaction with cellular proteins, notably cereblon, which plays a crucial role in protein degradation pathways. The binding of 3-(1-(4-(Trifluoromethoxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione to cereblon alters these pathways, influencing various cellular processes such as signal transduction and gene expression. This mechanism suggests potential applications in treating diseases characterized by dysregulated protein degradation pathways, including certain cancers and metabolic disorders.

Biological Activities

Research indicates that the compound exhibits several significant biological activities:

- Anticancer Activity : Studies have shown that derivatives of thiazolidine-2,4-dione compounds can induce apoptosis in cancer cell lines such as HeLa and A549. The mechanisms involved include both extrinsic and intrinsic apoptotic pathways .

- Antidiabetic Properties : The compound has been investigated for its antihyperglycemic effects. In experimental models, it has demonstrated the ability to enhance glucose uptake in insulin-resistant conditions, suggesting its potential as an insulin sensitizer .

- Antibacterial Activity : Preliminary evaluations indicate that the compound possesses antibacterial properties against various Gram-positive bacteria, making it a candidate for further development as an antimicrobial agent .

Case Studies

- Antiproliferative Activity : A study evaluated the antiproliferative effects of thiazolidine derivatives against human cancer cell lines. Among the tested compounds, one derivative showed significantly lower IC50 values compared to standard treatments like irinotecan, indicating superior efficacy in inhibiting cancer cell growth .

- Metabolic Disorder Reversal : In high-carbohydrate diet-induced insulin-resistant mice, certain thiazolidine derivatives were able to reverse hyperglycemia and other metabolic dysregulations. These findings highlight the compound's potential in managing metabolic disorders such as type 2 diabetes .

Structure-Activity Relationship (SAR)

The unique combination of structural moieties in 3-(1-(4-(Trifluoromethoxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione may provide synergistic effects enhancing its biological activity compared to simpler analogs. The trifluoromethoxy group is particularly noted for improving pharmacokinetic properties and increasing binding affinity to target proteins.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Thiazolidine-2,4-dione | Contains thiazolidine core | Simpler structure without piperidine or trifluoromethoxy group |

| Piperidine derivatives | Incorporate piperidine ring | Varying biological activities but lack thiazolidine moieties |

| Thiazole derivatives | Feature thiazole ring | Known for diverse biological activities but structurally distinct from thiazolidinediones |

Q & A

Q. Key Optimization Parameters :

- Temperature control (80–90°C for condensation steps).

- Solvent choice (ethanol, DMF) and catalyst selection (e.g., Sc(OTf)₃ for Mannich reactions).

- Purification via reverse-phase chromatography (C18 silica, 30% ACN-MeOH-H₂O) .

Basic: How is structural characterization performed for this compound?

Answer:

Characterization relies on:

NMR Spectroscopy :

- ¹H/¹³C-NMR confirms substituent positions (e.g., δ 164–176 ppm for carbonyl groups in thiazolidinediones) .

- 2D NMR (COSY, HSQC) resolves stereochemistry and ring conformations .

X-ray Diffraction : Determines planarity of the thiazolidine-2,4-dione core and piperidine ring orientation .

Chromatography : HPLC or TLC monitors reaction progress and purity (>95% by reverse-phase methods) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.